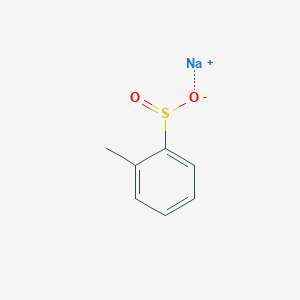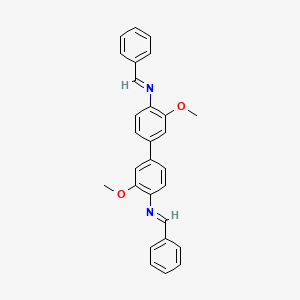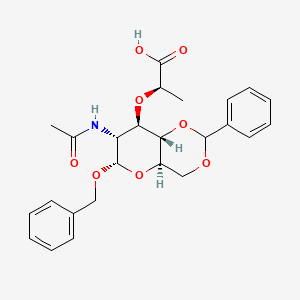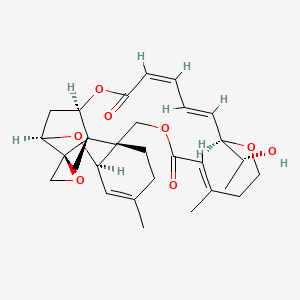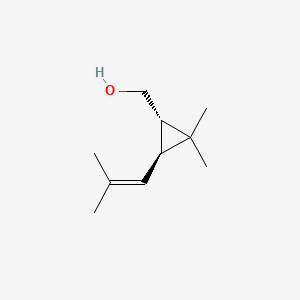
trans-Chrysanthemol
Übersicht
Beschreibung
Trans-Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene . It can be isolated from Chrysanthemum indicum . It has the molecular formula C10H18O and a molecular weight of 154.2493 . It is also known by other names such as (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methanol-rel .
Molecular Structure Analysis
The molecular structure of trans-Chrysanthemol consists of a cyclopropyl ring with a methanol group and a 2-methylprop-1-en-1-yl group attached . The structure is also available as a 2D Mol file .Wissenschaftliche Forschungsanwendungen
Trans-Chrysanthemol is involved in the biosynthesis of pyrethrins, natural insecticides produced by Tanacetum cinerariifolium flowers. These compounds are effective against flying insects while being relatively safe for vertebrates. The enzymatic conversion of trans-Chrysanthemol into trans-Chrysanthemic acid, a key step in pyrethrin synthesis, has been identified and characterized (Xu et al., 2017).
The total synthesis of Chrysanthemol, which includes trans-Chrysanthemol, has been achieved. This process provides insights into the anti-inflammatory properties of Chrysanthemol and its potential medicinal applications (Mou et al., 2001).
Genetic engineering techniques using Agrobacterium-mediated transformation have been applied to chrysanthemums, showing the potential to introduce traits like novel flower colors and forms, and improved resistance to pathogens and insects. This research opens avenues for the metabolic engineering of trans-Chrysanthemol and related compounds (Teixeira da Silva et al., 2013).
Research on Tanacetum cinerariifolium has uncovered a specific Nudix protein that hydrolyzes trans-Chrysanthemyl Diphosphate to Chrysanthemol monophosphate, an important step in the synthesis of chrysanthemol in the plant's trichomes (Li et al., 2020).
Trans-Chrysanthemic acid biosynthesis was successfully reconstructed in tomato fruits, demonstrating the potential of metabolic engineering to produce components of natural pyrethrin insecticides in a heterologous host, which could have significant implications for agricultural practices (Xu et al., 2018).
Safety and Hazards
Trans-Chrysanthemol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and proper disposal of contents/container to an approved waste disposal plant is advised .
Relevant Papers Several papers have been published on trans-Chrysanthemol. One paper discusses the production of trans-chrysanthemic acid, an early intermediate in the synthesis of the monoterpene moiety of pyrethrins . Another paper discusses a trichome-specific, plastid-localized protein from pyrethrum that has high specificity for a compound in the biosynthesis of chrysanthemol . A third paper discusses the modification of chrysanthemum odor and taste with chrysanthemol .
Eigenschaften
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Chrysanthemol | |
CAS RN |
18383-58-9, 76704-87-5 | |
| Record name | Chrysanthemol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemol, (1S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMOL, (1S,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



